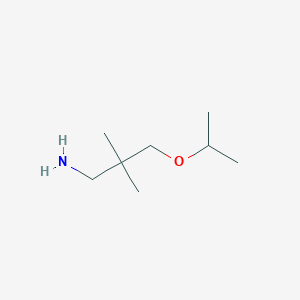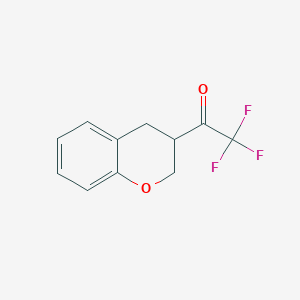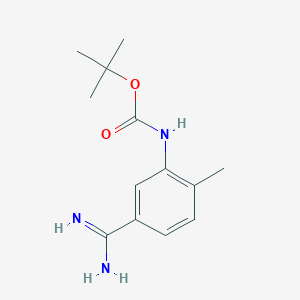
Tert-butyl (5-carbamimidoyl-2-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (5-carbamimidoyl-2-methylphenyl)carbamate is a chemical compound with the molecular formula C13H19N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a carbamimidoyl group, and a methylphenyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-carbamimidoyl-2-methylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-carbamimidoyl-2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (5-carbamimidoyl-2-methylphenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamimidoyl group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may yield oxides, while reduction reactions produce amines. Substitution reactions result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
Tert-butyl (5-carbamimidoyl-2-methylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of tert-butyl (5-carbamimidoyl-2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (5-amino-2-methylphenyl)carbamate
- Tert-butyl (2-bromo-5-methylthiazol-4-yl)carbamate
- Tert-butyl (5-bromopyrimidin-2-yl)methylcarbamate
Uniqueness
Tert-butyl (5-carbamimidoyl-2-methylphenyl)carbamate is unique due to the presence of the carbamimidoyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C13H19N3O2 |
|---|---|
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
tert-butyl N-(5-carbamimidoyl-2-methylphenyl)carbamate |
InChI |
InChI=1S/C13H19N3O2/c1-8-5-6-9(11(14)15)7-10(8)16-12(17)18-13(2,3)4/h5-7H,1-4H3,(H3,14,15)(H,16,17) |
Clé InChI |
YMQYBUASGHIQID-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=N)N)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


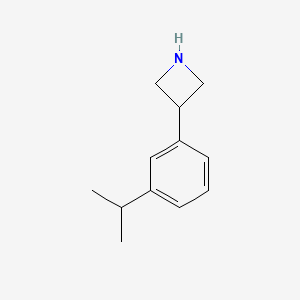
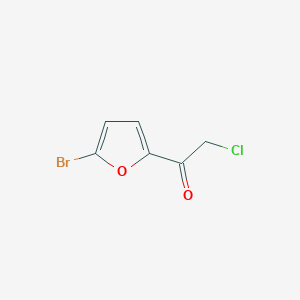

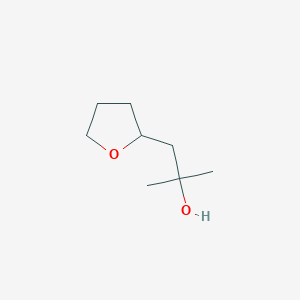
![4-fluoro-2-[(1R)-1-hydroxyethyl]phenol](/img/structure/B13589975.png)

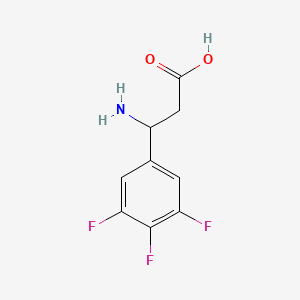
![2-{5-[(piperazin-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine tetrahydrochloride](/img/structure/B13590014.png)
![[1-(Hydroxymethyl)-2-methylcyclopropyl]methanol](/img/structure/B13590018.png)
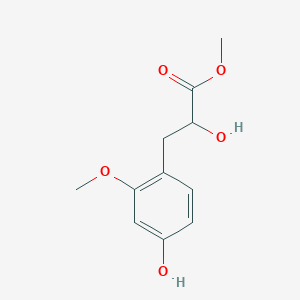
![2-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13590023.png)
![3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13590026.png)
